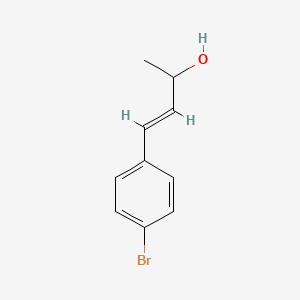

4-(4-Bromophenyl)but-3-en-2-ol

Description

Academic Context and Synthetic Utility of Related Allylic Alcohols

Allylic alcohols are a class of organic compounds that feature a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them exceptionally versatile and valuable building blocks in modern organic synthesis. researchgate.netresearchgate.net Their utility stems from the ability of both the alkene and the alcohol functionalities to undergo a wide array of chemical transformations. researchgate.net

In contemporary synthesis, allylic alcohols serve as precursors for a diverse range of molecules, including pharmaceuticals, natural products, and advanced materials. researchgate.netsioc-journal.cn They participate in numerous key reactions, such as:

Nucleophilic Substitution: The hydroxyl group can be activated and displaced by various nucleophiles. Direct, catalytic allylic substitution is considered a green chemistry approach as it avoids the generation of waste products associated with pre-functionalized substrates. sioc-journal.cn

Allylation Reagents: They can act as three-carbon (C3) synthons for introducing allyl groups into other molecules, a crucial strategy for building molecular complexity. sioc-journal.cn

Oxidation and Reduction: The alcohol can be oxidized to the corresponding α,β-unsaturated ketones or aldehydes, while the alkene can be subjected to reduction or other additions. pitt.edu

Rearrangement Reactions: They are known to undergo stereospecific rearrangements, such as the Ichikawa rearrangement of derived allyl carbamates, to produce valuable chiral amines. acs.org

Directed C-H Functionalization: The hydroxyl group can serve as a directing group to achieve site-selective functionalization of C-H bonds, a major focus in modern catalysis. researchgate.net

The development of transition-metal-catalyzed reactions, in particular, has significantly broadened the scope of allylic alcohol chemistry. researchgate.net Catalysts based on palladium, rhodium, ruthenium, and copper enable transformations that are highly efficient and selective. sioc-journal.cnacs.org The ability to control stereochemistry during these reactions is a particularly powerful aspect, allowing for the synthesis of nonracemic, chiral molecules. acs.org

Scope of Advanced Research on 4-(4-Bromophenyl)but-3-en-2-ol

This compound is a specific allylic alcohol that has garnered attention in synthetic research primarily due to its bifunctional nature. It possesses the reactive allylic alcohol moiety and a brominated aryl ring. This combination makes it a valuable substrate for sequential or tandem reactions where each functional group can be manipulated independently.

The aryl bromide functionality is a key "handle" for transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. mdpi.comrsc.org This enables the introduction of a wide variety of substituents onto the phenyl ring, facilitating the synthesis of diverse molecular libraries. Research in late-stage functionalization highlights the importance of such handles for modifying complex molecules. mpg.de

Specific research has demonstrated the synthesis of this compound via a palladium-catalyzed Heck-type arylation of but-3-en-2-ol with an arenediazonium salt derived from 4-bromoaniline (B143363). thieme-connect.de This method provides a direct route to the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromobenzenediazonium o-benzenedisulfonimide | But-3-en-2-ol | Pd(0) | This compound | Not explicitly stated for this specific reaction in the abstract, but the general study reports moderate to good yields. |

The compound serves as a precursor for further synthetic elaborations. For instance, its derivatives are used in studies of nucleophilic substitution and addition reactions. The reaction of the related ketone, 4-(4-bromophenyl)but-3-yn-2-one, is a known pathway to access precursors for this alcohol. rsc.org Furthermore, the reactivity of the allylic alcohol can be explored for creating more complex structures, such as the formation of allylic ethers or sulfides. thieme-connect.com Research on the related compound 1-(4-Bromophenyl)but-3-en-1-ol in lanthanide-catalyzed allylation reactions further underscores the synthetic interest in this structural class. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO | thieme-connect.de |

| Molecular Weight | 227.09 g/mol (Calculated from formula) | |

| Appearance | Colorless oil | thieme-connect.de |

| Mass Spectrometry (EI) | m/z (%) = 226 [M+] (100) | thieme-connect.de |

The presence of both the versatile allylic alcohol and the synthetically valuable aryl bromide makes this compound a significant building block for creating complex organic molecules with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAMPRCBAQIQBI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl but 3 En 2 Ol

Strategic Retrosynthesis of the 4-(4-Bromophenyl)but-3-en-2-ol Scaffold

Retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection is at the carbon-carbon double bond, suggesting an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, between 4-bromobenzaldehyde and an appropriate phosphorus ylide. Another key disconnection is at the alcohol functionality, pointing towards the reduction of a corresponding ketone, 4-(4-bromophenyl)but-3-en-2-one. This ketone is a common precursor and can be synthesized through various condensation reactions. Further disconnection of the butene chain suggests pathways involving the coupling of smaller fragments, such as the addition of a vinyl Grignard or organolithium reagent to acetaldehyde, or the reaction of a bromostyrene derivative with an acetaldehyde enolate equivalent.

Established Chemical Synthesis Routes

Several well-established routes are employed for the synthesis of this compound and its derivatives.

The most common and straightforward method for synthesizing this compound is the reduction of its precursor, (E)-4-(4-bromophenyl)but-3-en-2-one. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com This α,β-unsaturated ketone is commercially available or can be readily prepared. The reduction of the carbonyl group to a secondary alcohol can be achieved using various reducing agents.

Sodium borohydride (NaBH4) is a widely used reagent for this transformation due to its mild nature and high chemoselectivity for the carbonyl group over the alkene. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. Another effective reducing agent is lithium aluminum hydride (LiAlH4), which is more powerful and can reduce the ketone to the alcohol, though it requires anhydrous conditions and careful handling. Diisobutylaluminium hydride (DIBAL-H) can also be employed for this reduction, often at low temperatures to enhance selectivity.

A study detailing the synthesis of a related secondary alcohol involved the reduction of the corresponding ketone with sodium borohydride. mdpi.com

Table 1: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 0°C to room temperature, anhydrous |

Alkynes serve as versatile starting materials for the synthesis of allylic alcohols. A relevant precursor, 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol, can be synthesized and potentially converted to the target molecule. chemicalbook.com The synthesis of but-3-en-2-ol derivatives can be achieved through the partial hydrogenation of the corresponding alkynes. chemicalbook.com For instance, the selective reduction of a terminal alkyne can yield a terminal alkene.

Methodologies for preparing substituted enol derivatives from terminal alkynes have been developed, which could be adapted for the synthesis of this compound. nih.govorganic-chemistry.org These methods often involve carbometalation followed by oxygenation.

Allylation reactions provide a powerful tool for the formation of carbon-carbon bonds and the introduction of the allyl group. While direct synthesis of this compound via a Grignard reaction might be complex, analogous systems demonstrate the feasibility of such approaches. For instance, the addition of vinylmagnesium bromide to 1-(4-bromophenyl)ethan-1-one would theoretically yield the target compound.

The synthesis of allyl alcohols can be achieved through various methods, including allylic substitution and addition reactions. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed allylation reactions of hindered alcohols have also been reported, offering a potential route for more complex substrates. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which are often required for pharmaceutical applications.

Enantioselective reduction of the prochiral ketone, 4-(4-bromophenyl)but-3-en-2-one, is a prominent strategy for obtaining chiral this compound. This can be accomplished using chiral reducing agents or catalytic systems.

One common approach involves the use of a stoichiometric amount of a chiral borane (B79455) reagent, such as the Corey-Bakshi-Shibata (CBS) reagent. This oxazaborolidine catalyst, in the presence of a stoichiometric borane source like borane-dimethyl sulfide complex, can effect the highly enantioselective reduction of ketones.

Alternatively, catalytic asymmetric hydrogenation using a chiral metal complex can be employed. Ruthenium and rhodium complexes with chiral phosphine ligands, such as BINAP, are well-known for their efficacy in the asymmetric reduction of ketones. A procedure for the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid utilizes a rhodium catalyst with (R)-BINAP for an asymmetric addition step, showcasing the power of these catalytic systems. orgsyn.orgorgsyn.org

Table 2: Examples of Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Type of Reaction | Typical Chiral Ligand |

|---|---|---|

| Corey-Bakshi-Shibata (CBS) | Asymmetric Reduction | Chiral Oxazaborolidine |

| Rhodium-based | Asymmetric Hydrogenation | (R)- or (S)-BINAP |

Chiral Catalyst Applications in Allylic Alcohol Synthesis

The asymmetric synthesis of allylic alcohols is predominantly achieved through the enantioselective reduction of corresponding α,β-unsaturated ketones or via asymmetric addition of vinyl metal species to aldehydes. pnas.org Chiral catalysts are instrumental in these transformations, enabling high levels of enantioselectivity.

Various classes of chiral catalysts have been successfully employed for the synthesis of allylic alcohols. These include transition metal complexes with chiral ligands, such as those based on iridium, palladium, and copper. researchgate.netorganic-chemistry.orgnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones provides a direct route to chiral allylic alcohols with excellent enantiomeric excess (ee). researchgate.net Similarly, chiral palladium(II) complexes can catalyze the enantioselective SN2′ substitution of allylic alcohol derivatives to produce chiral allylic esters, which can be subsequently hydrolyzed. organic-chemistry.org Organocatalysis also presents a powerful strategy, using chiral amino-catalysts to facilitate reaction sequences like enantioselective epoxidation followed by Wharton rearrangement to yield allylic alcohols with high enantioselectivity. pnas.org

While a specific chiral synthesis for this compound is not extensively detailed in dedicated literature, established protocols are highly applicable. The most direct approach would be the asymmetric reduction of its precursor, (E)-4-(4-bromophenyl)but-3-en-2-one. This transformation can be achieved using well-known catalytic systems, such as Ru/monophosphorus complexes, which are effective for the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes, leading to chiral allylic alcohols. organic-chemistry.org

| Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium-SpiroPAP | Asymmetric Hydrogenation | γ,δ-unsaturated β-ketoesters | High yields and excellent enantioselectivities (>99% ee). | researchgate.net |

| Palladium(II)-[COP-OAc]₂ | Asymmetric Allylic Esterification | (Z)-2-alkene-1-ols | High branched-to-linear ratios (>800:1) and excellent ee (86-99%). | organic-chemistry.org |

| Copper(I)/Chiral Bisoxazoline | Asymmetric Allylic Oxidation | Cyclic olefins (e.g., cyclohexene) | Good yields (up to 95%) and enantioselectivities (up to 96%) with recyclable heterogeneous catalysts. | nih.gov |

| Chiral Amino-catalysts | Enone Epoxidation/Wharton Rearrangement | Cyclic and acyclic enones | Excellent enantioselectivities (up to 99% ee) using inexpensive starting materials. | pnas.org |

Chelate-Claisen Rearrangement Approaches to Enantiopure Alcohols

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement for carbon-carbon bond formation, transforming an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This concerted, pericyclic reaction proceeds through a highly ordered, chair-like transition state, which allows for efficient transfer of stereochemical information. organic-chemistry.orgnih.gov

To achieve high enantioselectivity, variants of the Claisen rearrangement that utilize chelation have been developed. The Ireland-Claisen rearrangement, for example, involves the reaction of an allylic carboxylate with a strong base to form a silyl ketene acetal in situ. wikipedia.org The geometry of the enolate (E or Z), controlled by reaction conditions, dictates the stereochemical outcome of the rearrangement, leading to either syn or anti configured γ,δ-unsaturated carboxylic acids. These acidic products can then be reduced to the corresponding enantiopure alcohols.

Another notable method is the Johnson-Claisen rearrangement, which reacts an allylic alcohol with an orthoester under acidic catalysis to produce a γ,δ-unsaturated ester. wikipedia.org While traditionally requiring high temperatures, the reaction rates can be significantly enhanced by microwave-assisted heating. wikipedia.org The stereochemical control in these rearrangements is a key feature for producing enantiopure molecules. For a substrate like this compound, a retro-synthetic approach could involve a chelate-controlled Claisen rearrangement to set the crucial stereocenter, followed by functional group manipulation. Directing the stereoselectivity can also be achieved by using chiral organomagnesium reagents to trigger the rearrangement upon 1,2-carbonyl addition to a 2-allyloxyenone, where intramolecular chelation of the magnesium alkoxide guides the diastereoselectivity. acs.org

| Rearrangement Variant | Substrate | Key Reagents | Product | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|---|

| Ireland-Claisen | Allylic carboxylate | Strong base (e.g., LDA), silyl chloride (e.g., TMSCl) | γ,δ-Unsaturated carboxylic acid | Formation of stereodefined (E/Z) silyl ketene acetal. | wikipedia.org |

| Johnson-Claisen | Allylic alcohol | Orthoester, weak acid | γ,δ-Unsaturated ester | Chair-like transition state. | wikipedia.org |

| Eschenmoser-Claisen | Allylic alcohol | N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide | Chair-like transition state. | wikipedia.org |

| Bellus-Claisen | Allylic ether, amine, or thioether | Ketene | γ,δ-Unsaturated ester, amide, or thioester | Concerted rsc.orgrsc.org rearrangement. | wikipedia.org |

Innovative Synthetic Approaches to this compound and its Direct Precursors

Innovative strategies for synthesizing this compound and its immediate precursors often focus on efficient carbon-carbon bond formation and the adoption of green chemistry principles.

Catalytic Systems in Carbon-Carbon Bond Formation Relevant to the Butenyl Moiety

The construction of the carbon framework of this compound, specifically the bond between the phenyl ring and the butenyl chain, is efficiently achieved using catalytic cross-coupling reactions. scribd.com Palladium- and rhodium-catalyzed reactions are particularly prominent in this area.

Heck Reaction : This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of the precursor (E)-4-(4-bromophenyl)but-3-en-2-one, 4-bromoiodobenzene could be coupled with but-3-en-2-one.

Suzuki Cross-Coupling : This versatile reaction couples an organoboron compound with an organohalide using a palladium catalyst. scribd.com The synthesis of the target molecule's butenyl moiety could involve the reaction of 4-bromophenylboronic acid with a suitable vinyl halide, such as 4-halobut-3-en-2-ol or its protected form. This method has been successfully used to synthesize a wide range of substituted biaryls and styrenes.

Rhodium-Catalyzed Asymmetric 1,4-Addition : A highly relevant and powerful method for both C-C bond formation and stereocontrol is the rhodium-catalyzed asymmetric addition of an organoboronic acid to an α,β-unsaturated compound. A well-documented procedure for the synthesis of the structurally similar (S)-ethyl 3-(4-bromophenyl)butanoate involves the reaction of (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate in the presence of a chiral rhodium(I)-BINAP catalyst. orgsyn.org This methodology can be directly adapted to synthesize the chiral precursor to the target alcohol by reacting (4-bromophenyl)boronic acid with but-3-en-2-one, followed by asymmetric reduction to install the hydroxyl stereocenter.

| Reaction | Reactants | Catalyst System | Product Relevance | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Palladium(0) complex | Forms aryl-alkene bond, precursor to the butenyl moiety. | edubirdie.com |

| Suzuki Coupling | Arylboronic Acid + Vinyl Halide | Palladium(0) complex + Base | Directly constructs the 4-arylbut-3-ene skeleton. | scribd.com |

| Rhodium-Catalyzed 1,4-Addition | Arylboronic Acid + Enone | Rh(I) complex + Chiral Ligand (e.g., BINAP) | Forms the C-C bond while potentially setting a stereocenter, creating a direct chiral precursor. | orgsyn.org |

Mechanochemical Synthesis Modalities

Mechanochemistry represents an innovative and environmentally conscious approach to synthesis, utilizing mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of bulk solvents. This technique aligns with the principles of green chemistry by reducing waste and energy consumption.

While specific applications of mechanochemistry for the synthesis of this compound are not documented, the principles can be readily applied to its synthesis. For example, the Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone to form the precursor (E)-4-(4-bromophenyl)but-3-en-2-one is a prime candidate for a solvent-free, mechanochemical approach. Such reactions are often carried out in a ball mill, where the solid reactants are ground together, sometimes with a catalytic amount of a solid base like NaOH or K₂CO₃.

Furthermore, the reduction of the resulting ketone to the final allylic alcohol could also be performed under mechanochemical conditions. A solid-state reduction using a solid reducing agent like sodium borohydride (NaBH₄), co-milled with the ketone, could provide a solvent-free pathway to this compound. These modalities offer a promising avenue for developing more sustainable synthetic routes.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 4 Bromophenyl but 3 En 2 Ol

Mechanistic Pathways of Key Transformations

The specific arrangement of the allylic alcohol system in 4-(4-bromophenyl)but-3-en-2-ol, where the hydroxyl group is adjacent to a double bond, confers unique reactivity. The phenyl group, substituted with an electron-withdrawing bromine atom, also influences the electronic properties of the conjugated system.

The oxidation of allylic alcohols, such as this compound, to their corresponding α,β-unsaturated ketones is a fundamental transformation in organic synthesis. acs.org This reaction can be achieved using a variety of oxidizing agents, with the mechanism depending on the specific reagent employed.

One common method involves the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The reaction mechanism, known as the Babler oxidation when applied to tertiary allylic alcohols for oxidative transposition, proceeds through the formation of a chromate ester. wikipedia.org For a secondary allylic alcohol like the title compound, the mechanism involves:

Formation of a Chromate Ester: The allylic alcohol attacks the chromium center of PCC, displacing a chloride ion and forming a chromate ester intermediate.

sioc-journal.cnsioc-journal.cn-Sigmatropic Rearrangement: The intermediate undergoes a sioc-journal.cnsioc-journal.cn-sigmatropic shift, leading to an isomeric chromate ester. wikipedia.org

Oxidation: The final step involves the oxidation of this rearranged intermediate to yield the α,β-unsaturated ketone, (E)-4-(4-bromophenyl)but-3-en-2-one, and a reduced chromium species. wikipedia.org

Another important mechanistic pathway involves enzymes, such as cytochrome P450. acs.orgnih.gov Studies on model allylic alcohols have shown that this oxidation is highly selective for the alcohol moiety, with no epoxidation of the double bond observed. acs.orgnih.gov The key steps are:

C-H Bond Cleavage: A large primary kinetic isotope effect suggests that the breaking of the C1-H bond is at least partially rate-limiting. acs.orgnih.gov

Involvement of a gem-diol Intermediate: Mass spectrometry analysis has established the involvement of a gem-diol intermediate in the reaction pathway. acs.orgnih.gov

A variety of other reagents can also effect this transformation, often with milder and more environmentally friendly profiles. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Allylic Alcohols

| Reagent/Catalyst System | Description |

|---|---|

| Pyridinium Chlorochromate (PCC) | A common, efficient chromium(VI) reagent for oxidizing primary and secondary alcohols. wikipedia.org |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | An eco-friendly system that uses molecular oxygen as the terminal oxidant at room temperature. organic-chemistry.org |

| Pd(OAc)₂/Et₃N | A palladium-catalyzed aerobic oxidation. organic-chemistry.org |

Reductive transformations of this compound can target either the alkene, the hydroxyl group (deoxygenation), or both. The choice of reducing agent and reaction conditions dictates the outcome.

Reduction of the Alkene: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond to yield 4-(4-bromophenyl)butan-2-ol. chemistai.org The mechanism involves the adsorption of both the alkene and hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms across the double bond. chemistai.org

Reduction of the Carbonyl (in the corresponding enone): While the title compound is an alcohol, understanding the reduction of its oxidized counterpart, (E)-4-(4-bromophenyl)but-3-en-2-one, is relevant. The Luche reduction, using sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly selective for the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones to form the allylic alcohol, suppressing the competing 1,4-conjugate addition. wikipedia.org This reaction proceeds via a "cerium borohydride" species generated in situ. wikipedia.org In vivo studies on the related trans-4-phenyl-3-buten-2-one have shown that its metabolism can lead to both the reduction of the double bond and the carbonyl group. nih.gov

Deoxygenation of the Hydroxyl Group: Direct removal of the hydroxyl group to form an alkene is a challenging transformation due to the poor leaving group nature of hydroxide. rsc.org This often requires converting the hydroxyl into a more reactive group. rsc.org However, metal-free catalytic systems, such as using p-toluenesulfonic acid (TsOH·H₂O) with a reductant like p-methylbenzyl alcohol, can achieve direct deoxygenation of active allylic alcohols. The proposed mechanism involves the formation of carbocations and ether intermediates, followed by a hydrogen transfer step. rsc.org

Table 2: Potential Reductive Transformations and Reagents

| Transformation | Reagent(s) | Product |

|---|---|---|

| Alkene Reduction | H₂, Pd/C | 4-(4-Bromophenyl)butan-2-ol |

| Deoxygenation | TsOH·H₂O, p-methylbenzyl alcohol | 1-(4-Bromophenyl)but-1-ene (and isomers) |

Nucleophilic substitution can occur at two main positions in this compound: the allylic carbon bearing the hydroxyl group and the aromatic carbon bearing the bromine atom.

Substitution of the Hydroxyl Group: The direct substitution of the hydroxyl group in allylic alcohols is an atom-economical and environmentally friendly process, as water is the only byproduct. sioc-journal.cnthieme-connect.com Because the hydroxyl group is a poor leaving group, this reaction is typically catalyzed by Lewis or Brønsted acids. sioc-journal.cnthieme-connect.com The reaction can proceed through several mechanistic pathways:

Sɴ1-type Mechanism: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two electrophilic carbons of the carbocation, potentially leading to a mixture of regioisomers (Sɴ1 and Sɴ1' products). thieme-connect.comresearchgate.net

Sɴ2-type Mechanism: In some cases, a bimolecular substitution can occur, though it is less common for direct substitution of the alcohol.

Sɴ2' Mechanism: This is a concerted mechanism where the nucleophile attacks the carbon at the end of the double bond, causing the double bond to shift and the leaving group to depart from the adjacent carbon in a single step. researchgate.net

Substitution of the Aromatic Bromine: Nucleophilic aromatic substitution on the bromophenyl ring is generally difficult and requires harsh conditions or activation by strongly electron-withdrawing groups ortho or para to the bromine. Given the structure of the title compound, this reaction is less facile than substitution at the allylic position.

The double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The alkene can be attacked by electrophiles. The mechanism typically proceeds through a two-step pathway involving the formation of a cationic intermediate. However, for some electrophilic additions, a concerted, three-centered (AdE3) mechanism, termed nucleophile-assisted alkene activation (NAAA), has been proposed. nih.gov In this model, the nucleophile interacts with the alkene, raising the energy of its highest occupied molecular orbital (HOMO) and facilitating the attack of the electrophile. nih.gov

Nucleophilic Addition (Michael Addition): Nucleophilic addition to the alkene is possible if the system is activated. While the parent alcohol is not an activated alkene, its oxidized counterpart, (E)-4-(4-bromophenyl)but-3-en-2-one, is a classic Michael acceptor. Nucleophiles can add to the β-carbon in a conjugate (1,4) addition. Phosphine-catalyzed Michael additions of alcohols to activated alkenes have been reported. nih.gov However, steric hindrance at the β-position, as would be the case for (E)-4-(4-bromophenyl)but-3-en-2-one, can inhibit this reaction. nih.gov

The structure of this compound contains both an alkene and an alcohol, which are functionalities that can participate in intramolecular cyclization reactions to form heterocyclic structures like dihydrofurans.

Cycloisomerization: While direct cycloisomerization of this compound to a dihydrofuran is not a standard reaction, analogous transformations are well-documented. For instance, allyl propargyl ethers undergo cobalt-mediated cycloisomerization to form dihydrofurans with high diastereoselectivity. nih.govacs.orgresearchgate.net Similarly, alkynyl alcohols can cyclize to form 2,3-dihydrofurans. acs.org These reactions typically involve a metal catalyst that coordinates to the unsaturated system, facilitating the intramolecular attack of the hydroxyl group.

Cycloaddition Reactions: The alkene moiety can participate in intermolecular cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. Examples include:

[4+3] Cycloaddition: This reaction can occur between a 4-atom π-system (a diene) and a 3-atom π-system (like an oxyallyl cation) to form a seven-membered ring. nih.gov While the isolated alkene of the title compound is not a diene, related structures with extended conjugation could potentially undergo such reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction requires a conjugated diene and a dienophile. The title compound itself is not a diene, but it could potentially react as a dienophile, although the hydroxyl group does not strongly activate it for this purpose. The mechanism is typically considered a concerted, pericyclic process, but stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed for certain systems. mdpi.com Brønsted acid catalysis has been used to induce formal [4+4], [4+3], and [4+2] cycloadditions in related systems. nih.govrsc.org

Advanced Mechanistic Studies

Advanced mechanistic studies on reactions involving allylic alcohols often focus on elucidating the precise nature of intermediates, transition states, and the factors controlling stereoselectivity and regioselectivity. For a molecule like this compound, such studies would involve:

Kinetic Isotope Effect (KIE) Studies: As demonstrated in the enzymatic oxidation of allylic alcohols, measuring the KIE by isotopic labeling (e.g., with deuterium) can help determine whether a specific C-H bond cleavage is involved in the rate-determining step of a reaction. nih.gov For instance, in a proposed deoxygenation mechanism, a low KIE (kH/kD = 1.28) indicated that C-H bond cleavage was not the rate-determining step. rsc.org

Computational Modeling: Quantum chemical modeling can be used to investigate reaction pathways, such as in the study of nucleophile-assisted alkene activation, where calculations showed that the association of a nucleophile with an alkene raises the alkene's HOMO energy, thereby activating it for electrophilic attack. nih.gov

Stereochemical Probes: For chiral variants of this compound, stereochemical studies can distinguish between different mechanistic pathways. For example, the stereospecificity of a reaction can provide evidence for concerted mechanisms (like Sɴ2' or pericyclic reactions) versus stepwise mechanisms that proceed through planar, achiral intermediates (like carbocations in an Sɴ1 reaction). Catalyst-directed diastereoselective isomerization of allylic alcohols is an area where such stereocontrol is crucial. thieme.de

Intermediate Trapping: Experiments designed to trap proposed reactive intermediates, such as carbocations or radicals, can provide direct evidence for their existence in a reaction pathway.

These advanced methods provide a deeper understanding of the reaction mechanisms beyond simple electron-pushing formalisms, allowing for the rational design of new synthetic methods and catalysts.

Kinetic Investigations and Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of events in a chemical reaction and identifying the slowest, rate-determining step. For reactions involving this compound, such as its formation via reduction of the corresponding ketone or its use in subsequent transformations, the kinetics are heavily influenced by the nature of the catalyst and reactants.

In processes like the enzymatic kinetic resolution of the parent compound, (E)-4-phenylbut-3-en-2-ol, the reaction rate is dependent on factors such as enzyme and substrate concentration. Such reactions are often designed to follow Michaelis-Menten kinetics, where the initial rate is proportional to the substrate concentration at low levels but becomes independent at high concentrations, as the enzyme's active sites become saturated. The rate-determining step in these enzymatic acylations is typically the formation or breakdown of the acyl-enzyme intermediate.

For metal-catalyzed reactions, such as a dehydrogenative silylation used for the kinetic resolution of similar allylic alcohols, the rate can be dependent on the concentration of both the alcohol and the catalyst-hydrosilane complex. The rate-determining step in such catalytic cycles could be the C-H bond cleavage, oxidative addition, or reductive elimination, depending on the specific metal and ligand system employed.

Table 1: Factors Influencing Reaction Kinetics of 4-Arylbut-3-en-2-ol Systems

| Reaction Type | Key Kinetic Factors | Potential Rate-Determining Step |

| Enzymatic Acylation | Enzyme Concentration, Substrate Concentration, Acyl Donor | Formation/Breakdown of Acyl-Enzyme Intermediate |

| Metal-Catalyzed Coupling | Catalyst Loading, Substrate Concentration, Ligand Nature | Oxidative Addition or Reductive Elimination |

| Carbonyl Reduction | Reducing Agent Concentration, Catalyst, Solvent | Hydride Transfer to the Carbonyl Carbon |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. By replacing an atom, such as hydrogen, with its heavier isotope (e.g., deuterium), chemists can determine which specific bonds are broken or formed during the rate-determining step. This is observed through the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy one (kL/kH) wikipedia.org.

While specific isotopic labeling studies on this compound were not found in the surveyed literature, the principles of KIE can be applied to understand its potential reaction mechanisms. For instance, in an oxidation reaction where the C-H bond at the alcohol carbon (C2) is broken in the rate-determining step, substituting the hydrogen at this position with deuterium would result in a significant primary KIE (typically kH/kD > 2) libretexts.orgprinceton.edu. A value close to 1 would suggest that this bond is not broken in the rate-limiting step.

Similarly, deuterium labeling of the solvent or other reagents could elucidate their role in proton transfer steps. For example, in the reduction of the parent ketone, (E)-4-(4-bromophenyl)but-3-en-2-one, using a deuterated reducing agent like NaBD4 would confirm that the hydride (deuteride) is added to the carbonyl carbon. Such experiments are fundamental to distinguishing between proposed mechanistic pathways proquest.com.

Intermediates Identification and Characterization

The identification of transient intermediates is key to confirming a proposed reaction mechanism. For reactions involving this compound, the intermediates formed would be characteristic of the reaction type.

In transition-metal-catalyzed cross-coupling reactions, such as a Suzuki or Heck coupling utilizing the aryl bromide, several organometallic intermediates are expected. The catalytic cycle would likely involve:

Oxidative Addition Intermediate: The palladium(0) catalyst would insert into the carbon-bromine bond, forming a Pd(II)-aryl intermediate.

Transmetalation Intermediate: In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center.

Reductive Elimination Precursor: The two organic fragments on the palladium center would arrange before the final bond-forming step.

In enzyme-catalyzed reactions, like the lipase-mediated transesterification of analogous allylic alcohols, the key intermediate is an acyl-enzyme complex . Here, the alcohol's hydroxyl group attacks the acyl donor, but the rate-limiting step involves the formation of a covalent bond between the acyl group and a residue (e.g., serine) in the enzyme's active site, releasing the first product before the alcohol binds and is acylated.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, products, and transition states wikipedia.orgrsc.org. For reactions involving a polar molecule like this compound, solvent polarity is a critical parameter.

Generally, reactions that involve the formation of charged intermediates or transition states from neutral reactants are accelerated by more polar solvents wikipedia.org. Conversely, reactions where charge is dispersed or destroyed in the transition state are often faster in non-polar solvents acs.org.

In the context of the kinetic resolution of the parent compound, (E)-4-phenylbut-3-en-2-ol, solvents like diisopropyl ether (DIPE) are often employed libretexts.org. The choice of a relatively non-polar, aprotic solvent is common in lipase-catalyzed reactions to prevent denaturation of the enzyme and to avoid competitive reactions with the solvent itself.

For reactions like SN2 substitutions where the alcohol might be converted to a leaving group, a switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMSO or acetone) can dramatically increase the reaction rate. Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity, whereas polar aprotic solvents solvate the accompanying cation, leaving the nucleophile more "bare" and reactive wikipedia.org.

Table 2: Predicted Solvent Effects on Reactions of this compound

| Reaction Type | Transition State Polarity | Effect of Increasing Solvent Polarity | Example Solvents |

| S | More polar than reactants | Rate increases | Water, Methanol (B129727) |

| S | Charge dispersal | Rate decreases (for charged nucleophiles) | Acetone, DMSO |

| Enzymatic Acylation | Generally non-polar environment preferred | Rate may decrease or enzyme may denature | Hexane, Diisopropyl ether |

Catalysis and Mechanism (e.g., metal-catalyzed, organocatalysis)

Catalysis is essential for achieving efficiency and selectivity in reactions involving this compound. Both metal-based and organic catalysts can be employed, each operating through distinct mechanisms.

Metal Catalysis: The presence of the 4-bromophenyl group makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions chemicalbook.com. In a typical Suzuki coupling , a Pd(0) catalyst like Pd(PPh₃)₄ facilitates the reaction between the aryl bromide and an organoboron reagent. The mechanism proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond. Similarly, in a Heck reaction , the aryl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base.

Organocatalysis and Biocatalysis: Organocatalysis avoids the use of metals and often relies on small organic molecules or enzymes to catalyze reactions. For allylic alcohols like this compound, biocatalysis is particularly relevant. Enzymes, especially lipases, are widely used for the kinetic resolution of racemic alcohols. In a typical lipase-catalyzed transesterification, the enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. This process is highly enantioselective and operates via a mechanism involving an acyl-enzyme intermediate within the enzyme's active site. Studies on the analogous (E)-4-phenylbut-3-en-2-ol have demonstrated high enantioselectivity using this method libretexts.org.

Chiral phosphoric acids are another class of organocatalysts that could be used in asymmetric reactions, such as cycloadditions, by activating electrophiles through hydrogen bonding.

Derivatization Strategies and Analogue Synthesis Via 4 4 Bromophenyl but 3 En 2 Ol

Functional Group Interconversions and Modifications (e.g., of hydroxyl group)

The secondary allylic alcohol moiety in 4-(4-Bromophenyl)but-3-en-2-ol is a versatile handle for numerous functional group interconversions. These transformations are fundamental for altering the molecule's reactivity and for preparing it for subsequent coupling or cyclization reactions.

Key modifications include:

Oxidation: The hydroxyl group can be readily oxidized to the corresponding α,β-unsaturated ketone, (E)-4-(4-Bromophenyl)but-3-en-2-one. This transformation is pivotal as it converts the molecule into a Michael acceptor, opening up pathways for conjugate additions. A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. Ruthenium-catalyzed oxidation processes have also been shown to be effective for converting allylic alcohols to enones. nih.gov

Esterification and Etherification: Standard protocols can be used to convert the hydroxyl group into esters or ethers. Esterification, using acyl chlorides or carboxylic anhydrides in the presence of a base, can serve to protect the alcohol or to introduce another functional moiety. Similarly, etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. msu.edu These reactions are crucial for protecting the hydroxyl group during subsequent manipulations at the aryl bromide site.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. Alternatively, it can be replaced by a halogen (e.g., using SOCl₂ for chlorination) to generate a reactive allylic halide.

These interconversions are summarized in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | MnO₂, PCC, or Swern Oxidation | α,β-Unsaturated Ketone |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | NaH, then Alkyl Halide (RX) | Ether |

| Tosylation | TsCl, Pyridine | Tosylate |

Construction of Complex Molecular Architectures

The dual reactivity of this compound allows for its use as a scaffold in the construction of elaborate molecules through carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon bonds. libretexts.orgsemanticscholar.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly noteworthy for its mild conditions and functional group tolerance. libretexts.orgmdpi.com

The general scheme involves the reaction of this compound (or a protected derivative) with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This reaction replaces the bromine atom with a new aryl or vinyl group, leading to the formation of substituted biphenyl (B1667301) or styrene (B11656) derivatives. The reactivity order for the halide is I > Br > Cl, making the aryl bromide an excellent substrate. libretexts.org

A typical Suzuki-Miyaura reaction on this substrate would involve the following conditions:

| Component | Example | Purpose |

| Substrate | This compound | Aryl bromide source |

| Coupling Partner | Phenylboronic Acid | Source of new aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF (often with water) | Solubilizes reactants |

This methodology allows for the introduction of a vast array of substituents at the 4-position of the phenyl ring, significantly increasing molecular complexity. Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination could similarly be employed to form new carbon-carbon or carbon-nitrogen bonds at the aryl bromide position.

This compound and its derivatives, particularly its oxidation product (E)-4-(4-Bromophenyl)but-3-en-2-one, are valuable precursors for the synthesis of various heterocyclic systems.

Pyrimidines: The α,β-unsaturated ketone structure of (E)-4-(4-bromophenyl)but-3-en-2-one allows it to act as a three-carbon component in condensation reactions. For instance, reaction with guanidine (B92328) or thiourea (B124793) in the presence of a base is a classic method for constructing substituted pyrimidine (B1678525) rings. bu.edu.eg This approach leads to the formation of 2-amino- or 2-mercapto-4-methyl-6-(4-bromophenyl)pyrimidine derivatives, which can be further functionalized. mdpi.com

Furans: Substituted furans can be synthesized through various methods. While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, organic-chemistry.org other modern methods can utilize precursors derived from this compound. For example, derivatives of the butenolide core, such as 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one, have been used to synthesize more complex, substituted furan-2(5H)-one structures. nih.gov

Indolizines: The synthesis of indolizines often involves the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a pyridinium ylide and an electron-deficient alkene (a dipolarophile). researchgate.netijettjournal.org The enone, (E)-4-(4-bromophenyl)but-3-en-2-one, is an excellent dipolarophile for this reaction. The reaction, typically carried out by generating the pyridinium ylide in situ from a pyridinium salt and a base, would yield a substituted indolizine (B1195054) bearing the 4-bromophenyl moiety. researchgate.netorganic-chemistry.org

Triazoles: While direct incorporation of the butenol (B1619263) scaffold is less common, the 4-bromophenyl group can be a starting point for building 1,2,4-triazole (B32235) rings. For instance, 4-bromoaniline (B143363) can be converted into a 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate, which can then be alkylated and modified to introduce further complexity. mdpi.com

The stereocenter at the C-2 position of this compound offers the opportunity to develop chiral analogs for applications in asymmetric synthesis and medicinal chemistry. The primary route to access enantiopure forms of this alcohol is through the asymmetric reduction of the prochiral ketone, (E)-4-(4-Bromophenyl)but-3-en-2-one.

Several methods can be employed for this enantioselective transformation:

Biocatalytic Reduction: Enzymes, such as ketone reductases from yeast or specifically engineered E. coli strains, can reduce the ketone to the corresponding alcohol with high enantioselectivity. nih.gov This approach is often favored for its mild reaction conditions and high efficiency.

Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst or chiral borane (B79455) derivatives can be used to achieve stereocontrolled reduction of the carbonyl group.

Asymmetric Transfer Hydrogenation: Catalytic systems, often based on ruthenium or rhodium complexes with chiral ligands, can transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone in an enantioselective manner.

Once the enantiopure alcohol is obtained, it can be used as a chiral building block in the synthesis of more complex, stereochemically defined molecules. For example, procedures have been developed for the large-scale synthesis of related enantiomerically pure compounds like (S)-3-(4-bromophenyl)butanoic acid, highlighting the industrial relevance of such chiral bromophenyl structures. orgsyn.orgorgsyn.org

This compound as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The allylic alcohol can undergo a set of transformations (oxidation, protection, substitution), while the aryl bromide provides a reliable handle for modern cross-coupling chemistry.

This dual functionality enables a range of synthetic strategies:

Sequential Functionalization: One site can be reacted while the other remains unchanged, to be used in a subsequent step. For example, a Suzuki-Miyaura coupling can be performed at the aryl bromide position, followed by oxidation of the alcohol to an enone to enable a Michael addition.

Divergent Synthesis: From this single starting material, a diverse library of compounds can be generated. One branch could involve modifications of the alcohol, another could involve cross-coupling at the bromide, and a third could involve cyclization reactions using both parts of the molecule's backbone.

Computational Chemistry and Theoretical Characterization of 4 4 Bromophenyl but 3 En 2 Ol

Electronic Structure and Molecular Geometry Calculations

The foundation of a theoretical understanding of a molecule lies in the accurate calculation of its electronic structure and the determination of its most stable three-dimensional arrangement, known as the optimized molecular geometry.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.com This method is used to determine the optimized geometry of molecules by finding the minimum energy conformation on the potential energy surface. For molecules containing a bromophenyl group, DFT calculations have been successfully employed to predict their structural parameters. nih.govsci-hub.box The process involves iterative calculations that adjust the positions of the atoms until the forces on them are negligible, resulting in a stable structure. These optimizations provide key information such as bond lengths, bond angles, and dihedral angles.

Basis Set and Functional Selection in Theoretical Models

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, often providing reliable results for geometries and electronic properties. nih.govresearchgate.netnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that can adequately describe the electronic structure. Pople-style basis sets, such as 6-311G++(d,p), are commonly used in such studies. nih.gov This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in orbital shapes. The selection of an appropriate functional and basis set is a critical step in setting up a reliable theoretical model for predicting the properties of 4-(4-Bromophenyl)but-3-en-2-ol.

Reactivity and Selectivity Prediction

Computational chemistry also provides powerful tools to predict how and where a molecule is likely to react. This is achieved by analyzing various calculated electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related bromophenyl compounds, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. nih.gov The spatial distribution of the HOMO and LUMO can also reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, provided for illustrative purposes as specific data for the title compound was not found in the searched literature. nih.gov)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.46 |

| Energy Gap (ΔE) | 4.12 |

Global and Local Reactivity Descriptors (e.g., Fukui functions, Parr functions)

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

Local reactivity descriptors , such as Fukui functions (f(r)), identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). nih.gov These descriptors are crucial for understanding regioselectivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution within a molecule and is plotted onto the electron density surface. sci-hub.box The MEP map uses a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential. researchgate.net

For organic molecules, MEP maps can effectively identify electronegative atoms (like oxygen) as red regions and electropositive atoms (like acidic hydrogens) as blue regions, thereby providing a clear picture of the molecule's reactivity hotspots. sci-hub.boxresearchgate.net This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Mechanistic Studies

Theoretical mechanistic studies are fundamental to understanding how chemical reactions occur. They involve the computational modeling of the entire reaction landscape, from reactants to products, including the high-energy transition states that connect them.

Transition State Characterization and Activation Energies

The characterization of transition states and the calculation of activation energies are cornerstones of computational reaction dynamics. This information is critical for predicting reaction rates and for elucidating the feasibility of a proposed reaction mechanism. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, dictates the kinetic viability of a reaction.

Despite the synthesis and study of various bromophenyl-containing compounds, specific data on the transition states and activation energies for reactions involving this compound are not documented in the current body of scientific literature.

Reaction Pathway Modeling

For this compound, detailed reaction pathway models, which would be crucial for understanding its synthesis, degradation, or reactivity in various chemical environments, have not been reported.

Spectroscopic Property Predictions

Computational methods are also widely used to predict the spectroscopic properties of molecules, such as their vibrational frequencies (infrared and Raman spectra). Comparing these theoretical predictions with experimental data can confirm the structure of a synthesized compound and provide a detailed assignment of its spectral features.

While DFT calculations have been successfully used to predict the vibrational spectra of related compounds, a direct comparison of the theoretically predicted and experimentally measured vibrational frequencies for this compound is not available in the literature. Such a study would be instrumental in providing a complete vibrational assignment for the molecule and in validating the computational models used.

Future Research Trajectories and Innovations

Development of Novel Organocatalytic and Biocatalytic Transformations

The development of metal-free catalytic systems is a cornerstone of modern organic synthesis. For a compound like 4-(4-Bromophenyl)but-3-en-2-ol, both organocatalysis and biocatalysis offer promising avenues for stereoselective transformations.

Organocatalysis: Chiral organocatalysts, such as Jorgensen–Hayashi-type pyrrolidines, could be employed in combination with Brønsted acids to facilitate the dehydration of the allylic alcohol. acs.org This would generate a carbocationic intermediate that can be trapped by various nucleophiles in an enantioselective manner, leading to a range of chiral derivatives. acs.org Furthermore, N-heterocyclic carbenes (NHCs) have demonstrated the ability to catalyze the oxidation of allylic alcohols to esters in the presence of an oxidant like manganese(IV) oxide, a method that could be adapted for this compound. organic-chemistry.org Another area of exploration is the redox isomerization of the allylic alcohol to its corresponding enolizable carbonyl compound, which can be achieved using organocatalysts. acs.org

Biocatalysis: The use of enzymes offers high selectivity under mild reaction conditions. Biocatalytic C-H oxyfunctionalization is a powerful tool for simplifying synthetic routes to complex molecules. nih.gov Enzymes such as cytochrome P450 monooxygenases (CYPs) are capable of performing regio-, chemo-, and stereoselective allylic hydroxylation, which could introduce additional functionality to the butene chain of the molecule. uni-stuttgart.de Flavin-dependent oxidases present another opportunity, particularly for the enantioselective oxidation of secondary allylic alcohols. nih.gov This could be applied in a kinetic resolution process to separate enantiomers of racemic this compound, yielding highly enantioenriched products. nih.gov Additionally, lipases can be used in dynamic kinetic resolutions to produce optically active allyl esters from racemic allylic alcohols. organic-chemistry.org Carboxylic acid reductases (CARs) coupled with other enzymes can facilitate the reduction of α,β-unsaturated carboxylic acids to allylic alcohols, suggesting that biocatalytic pathways could be engineered for the synthesis of the parent compound itself. rsc.orgsemanticscholar.org

Exploration of Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy for building molecular complexity. This compound is a suitable substrate for such processes.

A potential one-pot transformation could involve an initial iron-catalyzed isomerization of the allylic alcohol to the corresponding ketone, followed by an in-situ α-methylation using methanol (B129727) as a C1 source. acs.org This isomerization-methylation strategy streamlines the conversion of allylic alcohols to α-methyl ketones. acs.org Furthermore, the diene-like structure inherent in the molecule's backbone could be exploited in catalyst-controlled annulation reactions. Depending on the catalyst used (e.g., DABCO, DMAP, or phosphines), it might be possible to engage the compound in [4+1], [4+3], or [3+2] domino reactions with suitable reaction partners to construct diverse fused heterocyclic systems. rsc.org The development of such multi-component reactions would significantly enhance the synthetic utility of this compound, allowing for the rapid assembly of complex molecular architectures from simple precursors. dntb.gov.ua

Advanced Computational Tools for Predictive Synthesis

The integration of computational chemistry is set to revolutionize synthesis planning and catalyst design. For this compound, these tools can predict reaction outcomes and optimize conditions, thereby reducing experimental overhead.

Computational models, particularly those based on machine learning, are becoming increasingly adept at predicting the regio- and site-selectivity of organic reactions. rsc.org Such tools could be invaluable in forecasting the outcomes of various transformations involving the allylic alcohol, such as oxidations or additions across the double bond. For instance, in the synthesis of derivatives, molecular docking studies can be employed to predict the binding interactions of molecules with biological targets, guiding the design of new compounds with potentially enhanced activity. nih.gov These computational approaches help in understanding reaction mechanisms and in the rational design of novel catalysts tailored for specific transformations of the substrate. This predictive power accelerates the discovery of new reactions and the efficient synthesis of target molecules. rsc.orgbenthamscience.comibm.com

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are paramount in modern chemical research, aiming to reduce environmental impact. mdpi.commdpi.com The synthesis and subsequent reactions of this compound provide numerous opportunities to implement these principles.

Key strategies include the use of environmentally benign solvents, such as water or supercritical CO2, to replace hazardous organic solvents. jocpr.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency compared to conventional heating methods. mdpi.comijpsjournal.com The concept of atom economy can be maximized by designing reactions, such as the aforementioned cascade processes, that incorporate most of the atoms from the reactants into the final product, thus minimizing waste. mdpi.com Biocatalysis, as discussed earlier, is inherently a green approach, utilizing biodegradable catalysts under mild conditions. ijpsjournal.com The development of solvent-free reaction conditions is another important goal that reduces waste and simplifies purification processes. mdpi.com By focusing on these sustainable methodologies, the synthesis and derivatization of this compound can be aligned with the broader objectives of environmental stewardship in the chemical industry. jocpr.comsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)but-3-en-2-ol in academic research?

- Methodology :

- Allyl Stannane Addition : Utilize allyl tributyl stannane in nucleophilic addition reactions to carbonyl precursors, followed by stereoselective reduction (e.g., NaBH₄ or LiAlH₄) to yield the alcohol moiety .

- S-Alkylation : Adapt protocols from analogous bromophenyl compounds, such as S-alkylation of thiol intermediates in alkaline media, followed by ketone reduction (e.g., describes similar steps for triazole derivatives) .

- Oxidation/Reduction Cascades : Start with 4-(4-Bromophenyl)but-3-en-2-one (a ketone precursor) and reduce selectively using chiral catalysts to control enantiomeric purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR/IR Spectroscopy : Confirm functional groups (e.g., hydroxyl, alkene, bromophenyl) via characteristic peaks:

- ¹H NMR : δ 5.5–6.5 ppm (alkene protons), δ 1.5–2.5 ppm (methyl groups).

- IR : ~3400 cm⁻¹ (O–H stretch), ~1600 cm⁻¹ (C=C) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or EI-MS) with expected [M+H]⁺ or [M–H]⁻ peaks .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement and ORTEP-III for visualization .

Q. How does the bromine atom influence the compound’s physicochemical properties?

- Methodology :

- Electron Withdrawal : Bromine’s electronegativity directs electrophilic substitution reactions (e.g., Suzuki coupling at the para position) .

- Steric Effects : Bulkiness impacts crystal packing and intermolecular interactions, as observed in related bromophenyl derivatives .

- Spectroscopic Signatures : Bromine’s heavy atom effect enhances X-ray diffraction contrast .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish alkene protons from aromatic signals .

- Computational Modeling : Optimize geometry using DFT (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks .

Q. What strategies are effective for studying hydrogen-bonding patterns in its crystalline form?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., S(6) motifs in ) to identify supramolecular architectures .

- SHELXL Refinement : Parameterize H-bond distances/angles during crystallographic refinement .

- Thermal Analysis : Correlate H-bond stability with DSC/TGA data (e.g., melting point shifts under humidity) .

Q. How can the stereochemistry of this compound be rigorously characterized?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for chiral centers .

Q. What challenges arise in computational modeling of this compound’s reactivity?

- Methodology :

- Conformational Flexibility : Use molecular dynamics (MD) to sample low-energy conformers of the butenol chain .

- Solvent Effects : Apply PCM or SMD models to simulate solvation impacts on reaction pathways (e.g., nucleophilic additions) .

- Transition State Analysis : Locate TSs for key reactions (e.g., oxidation) using QM/MM methods .

Q. How can researchers design experiments to assess its biological activity?

- Methodology :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. The bromophenyl group may enhance binding via hydrophobic interactions .

- Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 1XYZ) .

- Cytotoxicity Screening : Evaluate IC₅₀ values against cancer cell lines (e.g., MTT assay), comparing with non-brominated analogs to isolate bromine’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.